2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda*6*-thiophen-3-yl)-N-methyl-acetamide
CAS No.: 7365-23-3
Cat. No.: VC2493312
Molecular Formula: C7H12ClNO3S
Molecular Weight: 225.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7365-23-3 |
|---|---|
| Molecular Formula | C7H12ClNO3S |
| Molecular Weight | 225.69 g/mol |
| IUPAC Name | 2-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylacetamide |
| Standard InChI | InChI=1S/C7H12ClNO3S/c1-9(7(10)4-8)6-2-3-13(11,12)5-6/h6H,2-5H2,1H3 |
| Standard InChI Key | HGIYHXMVKRVQSW-UHFFFAOYSA-N |
| SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCl |
| Canonical SMILES | CN(C1CCS(=O)(=O)C1)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide is an organic compound characterized by several key structural elements. The compound features a chloroacetamide moiety attached to a thiophen ring system that has been oxidized at the sulfur atom (indicated by the 1lambda6 notation and dioxo terms), and also contains a methyl group attached to the nitrogen atom.
Molecular Structure and Bonding
The molecular structure of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide contains several key functional groups that define its chemical behavior. The central structural elements include:
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A tetrahydrothiophene ring (a saturated five-membered heterocyclic ring containing sulfur)
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Two oxygen atoms double-bonded to the sulfur atom, creating a sulfonyl group (S=O bonds)
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A chloroacetamide group (Cl-CH₂-CO-N) attached to the ring
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A methyl group (CH₃) attached to the nitrogen atom of the amide
The presence of the chlorine atom as a leaving group on the acetamide portion confers reactivity that may be useful in nucleophilic substitution reactions, making this compound potentially valuable as a chemical intermediate .
Physicochemical Properties
The physicochemical properties of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide provide insights into its potential behavior in various chemical environments and biological systems. These properties are crucial for understanding how the compound might interact with other molecules or behave under different conditions.
Physical Constants
Based on available data, the following physical properties have been determined for this compound:
| Property | Value | Determination Method |
|---|---|---|
| Polar Surface Area (PSA) | 62.83000 Ų | Computational |
| LogP | 0.95150 | Computational |
| Density | Not Available | - |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Flash Point | Not Available | - |
The compound's LogP value of approximately 0.95 suggests moderate lipophilicity, indicating a balance between water solubility and membrane permeability. This property is particularly relevant for pharmaceutical applications as it affects how the compound might be absorbed, distributed, and eliminated in biological systems .
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide, it is instructive to compare it with structurally related compounds found in the chemical literature.
Structural Analogues
Several structural analogues were identified in the search results, demonstrating the diversity of this chemical class:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-(tetrahydrofuran-2-ylmethyl)-acetamide | 852399-83-8 | C₁₁H₁₈ClNO₄S | 295.78 g/mol | Contains tetrahydrofuran-2-ylmethyl instead of methyl on N |
| 2-chloro-N-(1,1-dioxo-2,3,4,5-tetrahydro-1lambda6-benzothiepin-5-yl)acetamide | 2411227-63-7 | C₁₂H₁₄ClNO₃S | 287.7625 g/mol | Contains benzothiepin instead of thiophen; lacks N-methyl |
| 2-chloro-N-((thiophen-2-yl)methyl)acetamide | 21403-27-0 | C₇H₈ClNOS | 189.66 g/mol | Contains non-oxidized thiophen; different attachment point |
These structural variations affect properties such as lipophilicity, molecular volume, and electronic distribution, which in turn influence their chemical reactivity and potential biological activities .
Property Comparisons
Where data is available, we can observe differences in physical properties among these related compounds:
The tetrahydrofuran-containing analogue (CAS: 852399-83-8) has reported predicted properties including:
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Boiling point: 525.3±45.0 °C
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Density: 1.37±0.1 g/cm³
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pKa: -1.48±0.20
These values suggest that modifications to the core structure can significantly affect the compound's physical behavior .
| Supplier | Packaging | Price (USD) |
|---|---|---|
| AK Scientific | 100mg | $166 |
| AK Scientific | 1g | $360 |
| American Custom Chemicals Corporation | 1g (95% purity) | $765.23 |
This pricing information suggests that compounds of this class are specialty chemicals primarily used for research purposes rather than bulk industrial applications .
Analytical Considerations
Identification Methods
For researchers working with 2-Chloro-N-(1,1-dioxo-tetrahydro-1lambda6-thiophen-3-yl)-N-methyl-acetamide, several analytical methods would be suitable for identification and purity assessment:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography coupled with Mass Spectrometry (GC-MS)
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Infrared (IR) Spectroscopy
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Elemental Analysis
The exact mass of 225.02300 reported in the data could serve as a reference for mass spectrometric identification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume